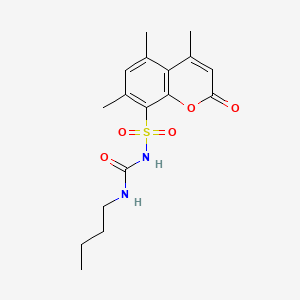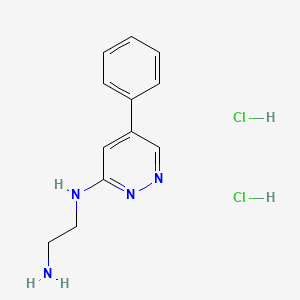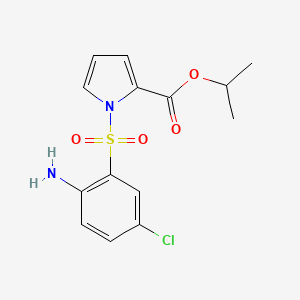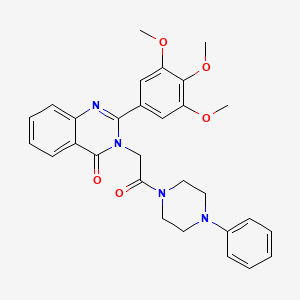
Aluminum ammonium fluoride phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum ammonium fluoride phosphate is a complex inorganic compound that combines the properties of aluminum, ammonium, fluoride, and phosphate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum ammonium fluoride phosphate typically involves the reaction of aluminum salts with ammonium fluoride and phosphate sources. One common method is to dissolve aluminum sulfate and ammonium phosphate in hot water, followed by the addition of ammonium fluoride. The reaction mixture is then heated to promote the formation of the desired compound, which precipitates out of the solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, purification, and drying to obtain the final product in a crystalline form .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum ammonium fluoride phosphate can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the aluminum ion can change its oxidation state.
Substitution: Fluoride ions in the compound can be substituted by other halides or anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate the substitution of fluoride ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce aluminum chloride, ammonium chloride, and phosphoric acid .
Applications De Recherche Scientifique
Chemistry
In chemistry, aluminum ammonium fluoride phosphate is used as a reagent in various synthesis reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying reaction mechanisms and developing new materials .
Biology and Medicine
In biology and medicine, the compound is used in research related to enzyme activity and signal transduction. Aluminum fluoride complexes are known to mimic phosphate groups, making them useful in studying phosphoryl transfer reactions and enzyme kinetics .
Industry
Industrially, this compound is used in the production of specialized ceramics and glass materials. Its ability to influence the properties of these materials makes it valuable in manufacturing processes .
Mécanisme D'action
The mechanism of action of aluminum ammonium fluoride phosphate involves its interaction with various molecular targets, particularly enzymes involved in phosphoryl transfer reactions. The compound can mimic the structure of phosphate groups, allowing it to inhibit or activate specific enzymes. This property is particularly useful in studying the mechanisms of GTPases and ATPases, which are critical for cellular energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Fluoride: Similar in structure but lacks the ammonium and phosphate components.
Ammonium Phosphate: Contains ammonium and phosphate but lacks aluminum and fluoride.
Sodium Aluminum Phosphate: Used in food processing and has different chemical properties compared to aluminum ammonium fluoride phosphate.
Uniqueness
This compound is unique due to its combination of aluminum, ammonium, fluoride, and phosphate ions. This combination imparts distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
11095-65-1 |
|---|---|
Formule moléculaire |
AlFH4NO4P |
Poids moléculaire |
158.990 g/mol |
Nom IUPAC |
aluminum;azanium;fluoride;phosphate |
InChI |
InChI=1S/Al.FH.H3N.H3O4P/c;;;1-5(2,3)4/h;1H;1H3;(H3,1,2,3,4)/q+3;;;/p-3 |
Clé InChI |
JBIQRNWCAGLZMY-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]P(=O)([O-])[O-].[F-].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



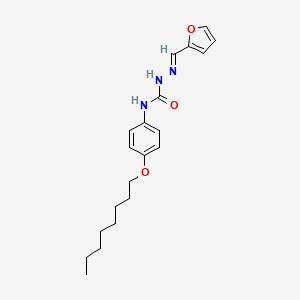
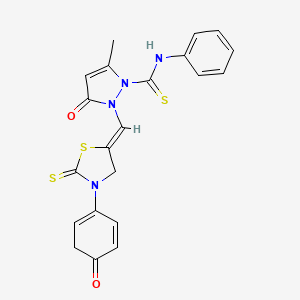
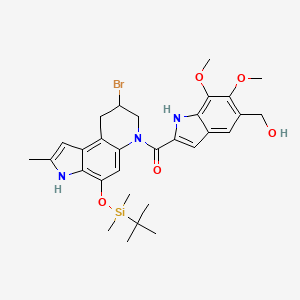
![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)
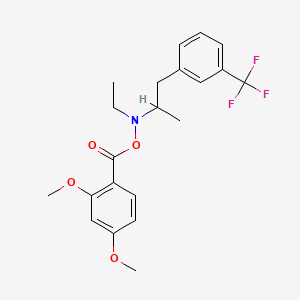
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)


